molecular formula C13H11BrN2O B3015596 N-(4-amino-2-bromophenyl)benzamide CAS No. 436090-25-4

N-(4-amino-2-bromophenyl)benzamide

Cat. No.: B3015596
CAS No.: 436090-25-4
M. Wt: 291.148
InChI Key: BHHSEFHSAALKIY-UHFFFAOYSA-N
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Description

N-(4-amino-2-bromophenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O It is a benzamide derivative, characterized by the presence of an amino group and a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-bromophenyl)benzamide typically involves the condensation of 4-amino-2-bromobenzoic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-bromophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Phenylamine derivatives.

    Substitution: Hydroxyl or alkyl-substituted benzamides.

Scientific Research Applications

N-(4-amino-2-bromophenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Lacks the amino group, which may reduce its biological activity.

    N-(4-amino-2-chlorophenyl)benzamide: Contains a chlorine atom instead of bromine, which can alter its reactivity and biological properties.

    N-(4-amino-2-fluorophenyl)benzamide: Contains a fluorine atom, which can significantly change its chemical behavior and interactions.

Uniqueness

N-(4-amino-2-bromophenyl)benzamide is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-amino-2-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHSEFHSAALKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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